molecular formula C9H12N4S B262315 4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile

4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile

Katalognummer B262315
Molekulargewicht: 208.29 g/mol
InChI-Schlüssel: HYYYDIUQTXBQOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile is a chemical compound that belongs to the pyrimidine family. It has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry.

Wirkmechanismus

The mechanism of action of 4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile involves the inhibition of key enzymes involved in the growth and proliferation of cancer cells. It also inhibits the activity of viral enzymes, thus preventing the replication of viruses. The anti-inflammatory activity of the compound is attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. The compound has also been found to exhibit low toxicity and good pharmacokinetic properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile is its potent anticancer activity. It also exhibits good pharmacokinetic properties, making it a promising candidate for drug development. However, the compound has some limitations for lab experiments. For instance, it is relatively expensive to synthesize, and its solubility in water is low, which can limit its bioavailability.

Zukünftige Richtungen

There are several future directions for research on 4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile. One of the areas of interest is the development of more efficient synthesis methods to improve the yield and reduce the cost of production. Another area of interest is the optimization of the compound's pharmacokinetic properties to enhance its bioavailability. Additionally, further research is needed to elucidate the compound's mechanism of action and to explore its potential applications in other areas, such as immunotherapy and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the pharmaceutical industry. Its potent anticancer activity, antiviral activity, and anti-inflammatory activity make it a promising candidate for drug development. However, further research is needed to optimize its pharmacokinetic properties and to explore its potential applications in other areas.

Synthesemethoden

The synthesis of 4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile involves the reaction between 2-[(2-methylpropyl)sulfanyl]acetonitrile and 2,4-diaminopyrimidine in the presence of a catalyst. The reaction is carried out under reflux in a suitable solvent such as ethanol or methanol. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.

Wissenschaftliche Forschungsanwendungen

4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to exhibit potent anticancer activity by inhibiting the proliferation of cancer cells. It also has potential applications in the treatment of viral infections, such as HIV and hepatitis C. Additionally, it has been studied for its potential use as an anti-inflammatory agent.

Eigenschaften

Molekularformel

C9H12N4S

Molekulargewicht

208.29 g/mol

IUPAC-Name

4-amino-2-(2-methylpropylsulfanyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C9H12N4S/c1-6(2)5-14-9-12-4-7(3-10)8(11)13-9/h4,6H,5H2,1-2H3,(H2,11,12,13)

InChI-Schlüssel

HYYYDIUQTXBQOO-UHFFFAOYSA-N

SMILES

CC(C)CSC1=NC=C(C(=N1)N)C#N

Kanonische SMILES

CC(C)CSC1=NC=C(C(=N1)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.